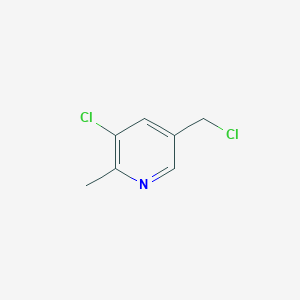

3-Chloro-5-(chloromethyl)-2-methylpyridine

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives are fundamental building blocks in the synthesis of a vast array of functional molecules, ranging from pharmaceuticals to agrochemicals. epo.org The pyridine nucleus itself is a common motif found in numerous approved drugs and biologically active compounds. epo.org The introduction of a halogen atom onto the pyridine ring serves several critical functions. Firstly, it provides a reactive "handle" for further chemical modification. The carbon-halogen bond is a key precursor for a multitude of cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig amination), allowing for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds.

Secondly, halogenation directly influences the electronic properties of the pyridine ring. As electron-withdrawing groups, halogens decrease the electron density of the aromatic system, which can alter the reactivity of the ring and the basicity of the ring nitrogen. This electronic modulation is a crucial tool in fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, halopyridines are integral components of many commercial products themselves, including herbicides, fungicides, and insecticides. epo.orgchemicalbook.com The development of regioselective halogenation methods for pyridine C-H precursors remains a significant area of research, highlighting the enduring importance of this compound class in synthetic chemistry.

Overview of the Structural Features and Synthetic Utility of 3-Chloro-5-(chloromethyl)-2-methylpyridine

The synthetic utility of this compound is derived directly from its distinct structural features. The molecule is a trisubstituted pyridine ring containing three different functional groups, each contributing to its unique reactivity profile.

3-Chloro Group: This chlorine atom is bonded to an sp²-hybridized carbon of the aromatic pyridine ring. An aryl chloride bond is relatively stable and generally unreactive towards classical nucleophilic substitution. However, its presence deactivates the ring towards electrophilic substitution while activating it for potential nucleophilic aromatic substitution (SNAr) reactions under specific, often forcing, conditions.

5-(Chloromethyl) Group: In stark contrast to the aryl chloride, the chlorine atom in the chloromethyl (-CH₂Cl) group is bonded to an sp³-hybridized carbon. This group is structurally analogous to a benzyl (B1604629) chloride, making it highly susceptible to nucleophilic substitution reactions (via SN1 or SN2 mechanisms). This high reactivity allows for the easy introduction of a wide variety of nucleophiles (e.g., amines, alcohols, thiols, cyanides), making the chloromethyl group an exceptionally versatile synthetic handle for molecular elaboration.

2-Methyl Group: The methyl group primarily exerts a steric and electronic influence on the adjacent positions of the ring, potentially directing incoming reagents during further synthetic transformations.

This duality of reactivity—a stable aryl chloride for later-stage modification and a highly reactive chloromethyl group for immediate derivatization—makes compounds like this valuable as bifunctional intermediates. While specific experimental data for this compound is not widely available in public literature, its properties can be compared to the well-studied and industrially significant isomer, 2-Chloro-5-(chloromethyl)pyridine (B46043).

Table 1: Physicochemical Properties of Chloromethylpyridine Derivatives

| Property | This compound | 2-Chloro-5-(chloromethyl)pyridine |

|---|---|---|

| Molecular Formula | C₇H₇Cl₂N | C₆H₅Cl₂N nih.govsigmaaldrich.com |

| Molecular Weight | 176.05 g/mol (Calculated) | 162.02 g/mol sigmaaldrich.com |

| CAS Number | Not available | 70258-18-3 nih.govsigmaaldrich.com |

| Melting Point | Data not available | 37-42 °C chemicalbook.com |

| Appearance | Data not available | White to light yellow solid |

The synthetic utility of the chloromethylpyridine framework is well-established. For instance, 2-Chloro-5-(chloromethyl)pyridine is a crucial intermediate in the large-scale industrial synthesis of neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid. chemicalbook.compatsnap.com Similarly, the related compound 3-(chloromethyl)-5-methylpyridine (B130808) serves as an intermediate in the synthesis of Rupatadine, an antihistamine medication. pharmaffiliates.com This underscores the value of the chloromethylpyridine scaffold in constructing molecules with significant biological activity.

Historical Context and Evolution of Research on Chloromethylpyridines

The study and synthesis of chloromethylpyridines are intrinsically linked to the growth of the agrochemical and pharmaceutical industries in the latter half of the 20th century. Early synthetic routes often began with readily available picoline (methylpyridine) isomers. patsnap.com

Historically, the preparation of these compounds involved multi-step processes which could include:

Oxidation of a methyl group on the pyridine ring to a carboxylic acid. google.com

Reduction of the acid to an alcohol (a hydroxymethylpyridine). google.com

Conversion of the alcohol to the corresponding chloromethyl derivative using chlorinating agents like thionyl chloride or phosphorus oxychloride. google.comgoogle.com

Another classical approach involved the direct chlorination of a methyl group on the pyridine ring using free-radical initiators. google.com These methods, while effective, sometimes suffered from a lack of selectivity, leading to mixtures of products and the formation of polychlorinated byproducts. A patent from the early 1990s describes a process for preparing 2-chloro-5-chloromethyl-pyridine from 3-methylpyridine (B133936), highlighting the industrial interest in these intermediates. google.com

More recent research has focused on developing more efficient, selective, and sustainable synthetic methodologies. Modern advancements have introduced catalytic systems and advanced reactor technologies to overcome the limitations of older methods. For example, a one-step, gas-phase chlorination of 3-methylpyridine using a supported palladium chloride catalyst has been developed to produce 2-chloro-5-chloromethylpyridine. patsnap.com Furthermore, the advent of microchannel reactors and continuous flow chemistry has enabled the preparation of these intermediates with higher purity, enhanced reaction control, and improved safety profiles. scispace.com This evolution from traditional batch processing to modern, continuous manufacturing reflects a broader trend in the chemical industry towards greener and more efficient synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2N |

|---|---|

Molecular Weight |

176.04 g/mol |

IUPAC Name |

3-chloro-5-(chloromethyl)-2-methylpyridine |

InChI |

InChI=1S/C7H7Cl2N/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,3H2,1H3 |

InChI Key |

BIBYDNAIWCANIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)CCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloro 5 Chloromethyl 2 Methylpyridine

Precursor Chemistry and Starting Materials for Chloropyridine Synthesis

The synthesis of the target molecule relies on carefully selected precursors and foundational chemical strategies. These range from utilizing readily available pyridine (B92270) derivatives to building the pyridine ring through cyclization reactions.

Routes from Pyridine Derivatives (e.g., 3-methylpyridine)

A primary and widely explored route for synthesizing chloropyridine derivatives is through the chemical modification of 3-methylpyridine (B133936), also known as 3-picoline. patsnap.comwikipedia.orgunivarsolutions.com This approach is favored due to the commercial availability of the starting material. The general strategy involves a series of chlorination steps. Initially, 3-methylpyridine is chlorinated to produce 2-chloro-5-methylpyridine. scispace.comagropages.com This intermediate is then subjected to a second chlorination reaction, specifically targeting the methyl group on the side chain, to yield the final product. scispace.com

One synthetic pathway involves the diazotization method, where 3-methylpyridine is first reacted with sodium amide to synthesize 2-amino-5-methylpyridine. patsnap.com This intermediate then undergoes a diazotization and subsequent chlorination reaction to obtain 2-chloro-5-chloromethylpyridine. patsnap.com Another approach is the oxidation method, where 3-picoline is oxidized, followed by chlorination with phosphorus oxychloride and then chlorine gas to achieve the target compound. patsnap.com

A multi-step synthesis starting from 3-picoline involves its oxidation to nicotinic acid using an oxidizing agent like potassium permanganate. google.com The nicotinic acid is then converted to its methyl ester, which is subsequently reduced to 3-pyridinemethanol (B1662793). The final step involves reacting 3-pyridinemethanol with thionyl chloride to produce 3-(chloromethyl)pyridine (B1204626) hydrochloride, a related chloropyridine derivative. google.com

Cyclization Approaches to the Pyridine Core (e.g., dicyclopentadiene-acrolein route)

In addition to modifying existing pyridine rings, building the pyridine core through cyclization reactions represents a significant synthetic strategy. nih.govacs.orgwhiterose.ac.ukyoutube.com A notable example is the dicyclopentadiene-acrolein route, which is considered a more economical and efficient method for producing 2-chloro-5-chloromethylpyridine compared to the 3-methylpyridine route. agropages.comgoogle.com This process has a shorter synthetic route, lower costs, and yields a product of higher purity. agropages.com

The process involves a ring-closure reaction that directly prepares 2-chloro-5-chloromethylpyridine, thereby avoiding the generation of by-products common in multi-step chlorination processes. google.com The synthesis begins with the chlorination addition of cyclopentadiene-acrolein in the presence of N,N-dimethylformamide (DMF) at low temperatures (between -35 to -75 °C) by introducing chlorine gas. google.com This is followed by a reaction with an ammonia (B1221849) source and subsequent dehydration and aromatization steps to form the final pyridine product. google.com

General cyclization strategies for forming substituted pyridines often involve condensation reactions of carbonyl compounds or cycloaddition reactions. nih.govyoutube.com One modern approach describes a formal (3+3) cycloaddition of enamines with unsaturated aldehydes, which allows for the practical synthesis of various substituted pyridines. acs.org

Alternative Precursor Strategies (e.g., nicotinic acid derivatives)

Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives serve as alternative precursors for the synthesis of chloropyridines. researchgate.net These routes can be advantageous for introducing specific substitution patterns on the pyridine ring. For instance, 2-chloronicotinic acid can be prepared from nicotinic acid amide N-oxide. The process involves a reaction with a chlorination reagent in the presence of phenylphosphoryl dichloride and an organic base, followed by hydrolysis to yield 2-chloro-3-cyanopyridine, which is then converted to 2-chloronicotinic acid. google.com

Another method starts with 3-methylpyridine, which is oxidized to nicotinic acid. google.com The nicotinic acid is then esterified, reduced to the corresponding alcohol (3-pyridinemethanol), and finally chlorinated with thionyl chloride to yield 3-(chloromethyl)pyridine hydrochloride. google.com This highlights the versatility of nicotinic acid as a central intermediate that can be derived from simpler precursors like 3-picoline.

Direct Chloromethylation and Chlorination Reactions

The introduction of chlorine atoms onto the pyridine ring and its side chains is a critical phase in the synthesis. This is typically achieved through direct chlorination and chloromethylation reactions using various techniques and reagents.

Side-Chain Chlorination Techniques

The chlorination of the methyl group (a side chain) on the pyridine ring is a key step in forming 3-Chloro-5-(chloromethyl)-2-methylpyridine from precursors like 2-chloro-5-methylpyridine. scispace.comccnu.edu.cn This reaction is typically a free-radical process initiated by UV light or a chemical radical initiator. google.comgoogle.com

A significant challenge in the side-chain chlorination of methylpyridines is the basic nature of the pyridine nitrogen atom. google.comgoogle.com The hydrogen chloride (HCl) produced during the chlorination reaction readily reacts with the starting methylpyridine to form a hydrochloride salt. google.comgoogle.comgoogleapis.com This salt precipitates as a solid and is significantly less reactive towards further chlorination, effectively hindering or stopping the reaction. google.comgoogle.comgoogleapis.com To overcome this, the reaction is often carried out with a neutralizing agent or by carefully controlling the pH. A basic aqueous solution can be added during the reaction to maintain the pH within a specific range (e.g., 0.5 to 3.0), which neutralizes the HCl and allows the chlorination to proceed. google.comgoogleapis.com

A variety of chlorinating agents are employed for these reactions, each with specific applications and advantages.

Chlorine Gas (Cl₂) : Elemental chlorine is a common reagent for both ring and side-chain chlorination. gov.nl.ca For side-chain chlorination, the reaction is typically conducted in the gas phase at high temperatures or in a liquid phase with a radical initiator, such as azo-bis-isobutyronitrile (AIBN). google.comgoogle.com To prevent the formation of unreactive hydrochloride salts, the pH of the reaction mixture can be controlled by adding a basic solution during the chlorination process. googleapis.com In one method, 3-methylpyridine is reacted with chlorine gas in the presence of a supported palladium chloride catalyst to produce 2-chloro-5-chloromethylpyridine in a single step. patsnap.com

Thionyl Chloride (SOCl₂) : Thionyl chloride is a versatile chlorinating agent primarily used to convert alcohols and carboxylic acids into alkyl and acyl chlorides, respectively. wikipedia.org In the context of pyridine synthesis, it is particularly effective for converting hydroxymethylpyridine intermediates into their chloromethyl counterparts. google.com For example, 3-pyridinemethanol reacts with thionyl chloride to yield 3-(chloromethyl)pyridine hydrochloride. google.com The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. wikipedia.org Adding a base like pyridine can be used to neutralize the generated HCl. researchgate.netreddit.com

Trichloroisocyanuric Acid (TCCA) : TCCA is a stable, solid chlorinating agent that is considered safer and easier to handle than chlorine gas. enamine.netwikipedia.org It is a versatile reagent for various chlorination and oxidation reactions. enamine.netresearchgate.net TCCA can be used for the chlorination of aromatic and heterocyclic compounds under mild conditions. enamine.netlookchem.com Its solubility in many organic solvents and the formation of cyanuric acid as an easily filterable byproduct make it an attractive option. enamine.netflvc.org Depending on the reaction conditions, TCCA can act as a source of either electrophilic chlorine (Cl⁺) or radical chlorine (Cl•), allowing for selective reactions. researchgate.net For chlorinating deactivated heterocycles like pyridine derivatives, the reactivity of TCCA can be amplified using a catalytic system under visible light. lookchem.com

The following table summarizes the application of these chlorinating agents in pyridine synthesis:

| Chlorinating Agent | Chemical Formula | Typical Application in Pyridine Synthesis | Key Features & Conditions |

|---|---|---|---|

| Chlorine Gas | Cl₂ | Ring and side-chain chlorination of methylpyridines. patsnap.comscispace.comgoogle.com | Requires radical initiator (e.g., AIBN) or high temperature; pH control is often necessary to prevent hydrochloride formation. google.comgoogleapis.com |

| Thionyl Chloride | SOCl₂ | Conversion of hydroxymethylpyridines to chloromethylpyridines. google.comgoogle.com | Gaseous byproducts (SO₂, HCl) simplify purification; can be used with a base (e.g., pyridine) to neutralize HCl. wikipedia.orgreddit.com |

| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | Chlorination of the pyridine ring and side chains. researchgate.netlookchem.com | Solid, stable, and safer to handle than chlorine gas; reactions are often mild, and the byproduct is easily removed. enamine.netflvc.org |

Catalytic Approaches in Chloromethylation (e.g., Palladium Chloride, Zinc Chloride)

The key step in forming the final product from a precursor like 3-chloro-2-methylpyridine (B1302946) is the chlorination of the methyl group at the 2-position, a reaction often proceeding via a free-radical mechanism. The choice of catalyst is critical to enhance reaction rates and improve selectivity, minimizing the formation of di- and tri-chlorinated byproducts.

Palladium Chloride (PdCl₂): Supported palladium chloride catalysts are effective in the chlorination of methylpyridines. In a related synthesis of 2-chloro-5-chloromethylpyridine from 3-methylpyridine, a gas-phase reaction is carried out in a tubular reactor containing a palladium chloride catalyst supported on an alumina (B75360) (Al₂O₃) carrier. patsnap.com This approach facilitates a one-step synthesis from basic starting materials. patsnap.com The catalyst is prepared by immersing the alumina support in an aqueous solution of palladium chloride, followed by drying and roasting. patsnap.com This heterogeneous catalytic system demonstrates the potential for adapting palladium-based methods for the side-chain chlorination of a suitable precursor to this compound.

Zinc Chloride (ZnCl₂): Zinc chloride is a versatile and low-cost Lewis acid catalyst widely used in organic synthesis. sbq.org.br In the context of chlorination, Lewis acids like zinc chloride can be employed to catalyze vapor-phase reactions. For chloromethylation of aromatic compounds, ZnCl₂ is a known catalyst that can promote the reaction under various conditions. sbq.org.br Its application in the synthesis of the target compound would likely involve facilitating the chlorination of the side chain by activating the chlorinating agent or the substrate.

| Catalyst System | Typical Application/Reaction Type | Potential Role in Synthesis | Reference |

|---|---|---|---|

| Palladium Chloride (PdCl₂) on Alumina | Gas-phase chlorination of methylpyridines | Catalyzes side-chain chlorination of a 3-chloro-2-methylpyridine precursor. | patsnap.com |

| Zinc Chloride (ZnCl₂) | Lewis acid catalyst for various organic reactions, including chloromethylation | Can be used as a catalyst in vapor-phase or liquid-phase side-chain chlorination. | sbq.org.br |

Influence of Reaction Conditions (e.g., Temperature, Solvent, pH)

The outcome of chlorination reactions is highly sensitive to the conditions employed. Temperature, solvent, and pH must be precisely controlled to maximize the yield of the desired monochlorinated product and suppress side reactions.

Temperature: Reaction temperature is a critical factor. In a two-step liquid-phase chlorination to produce 2-chloro-5-chloromethylpyridine, the initial ring chlorination is performed at 40-60°C, while the subsequent side-chain chlorination is conducted at 50-60°C. scispace.com In another process, higher temperatures are used, with an initial heating to 80-100°C followed by a reaction phase at 120-160°C. google.com These examples show that the optimal temperature can vary significantly depending on the specific process (gas vs. liquid phase), substrate, and chlorinating agent.

Solvent: The choice of solvent can influence reaction selectivity and safety. Some processes utilize water as a reaction medium, offering environmental benefits. scispace.com Other syntheses are performed in organic solvents like nitrobenzene (B124822) or carbon tetrachloride. google.com The solvent's polarity and boiling point are key considerations, affecting reactant solubility and allowing for appropriate reaction temperatures.

pH: In liquid-phase chlorinations, particularly those in aqueous or partially aqueous media, pH control is crucial. One patented method for synthesizing 2-chloro-5-chloromethylpyridine specifies adjusting the pH of the solution to a range of 4-5 using an acidic buffer, such as sodium dihydrogen phosphate. google.com Maintaining a specific pH can help control the reactivity of the pyridine nitrogen and minimize the formation of undesirable by-products, leading to yields of the target product as high as 90%. google.com

| Parameter | Condition Range/Example | Effect on Synthesis | Reference |

|---|---|---|---|

| Temperature | 40°C to 160°C | Controls reaction rate and selectivity between ring and side-chain chlorination; higher temperatures can lead to over-chlorination. | scispace.comgoogle.com |

| Solvent | Water, Nitrobenzene, Toluene | Affects reactant solubility and reaction pathway. The choice depends on the specific chlorination step and whether it is a liquid or gas phase reaction. | scispace.comgoogle.compatsnap.com |

| pH | Acidic (e.g., 4-5) | Crucial for controlling reactivity in aqueous systems; helps to suppress by-product formation and improve yield. | google.com |

Ring Chlorination Strategies

Introducing a chlorine atom at the C-3 position of the 2-methylpyridine (B31789) ring is a significant synthetic challenge due to the directing effects of the existing substituents. Direct chlorination of 2-methylpyridine typically yields substitution at other positions. Therefore, indirect or multi-step strategies are often required.

One effective strategy involves starting from a pyridone precursor, which alters the electronic properties of the ring and allows for different regioselectivity. A method for the selective synthesis of 2,3-dichloro-5-methylpyridine (B1314173) utilizes 5-methyl-3,4-dihydropyridin-2(1H)-one as a starting material. patsnap.com This compound undergoes reaction with a chlorinating reagent, such as phosgene, in the presence of a Lewis acid catalyst like ferric chloride. patsnap.com By carefully controlling the stoichiometry of the reagents and the reaction conditions, this method can selectively produce compounds with the desired 3-chloro substitution pattern. patsnap.com This approach provides a viable route to a 3-chloro-substituted methylpyridine intermediate, which can then undergo side-chain chlorination to yield the final product.

Advanced Synthetic Routes and Process Innovations

To overcome the limitations of traditional batch processing, such as safety concerns with exothermic chlorination reactions and challenges in controlling selectivity, advanced synthetic methodologies are being explored. These innovations focus on improving process control, efficiency, and safety.

Continuous Flow Reactor Systems for this compound Synthesis

Continuous flow chemistry, particularly using microreactors, offers significant advantages for hazardous reactions like chlorination. The high surface-area-to-volume ratio of these reactors allows for superior heat and mass transfer, enabling precise temperature control and preventing thermal runaways. While a specific continuous flow synthesis for this compound is not widely documented, the principles have been successfully applied to its isomer, 2-chloro-5-chloromethylpyridine. google.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis is another advanced technique that can dramatically accelerate chemical reactions. By using microwave irradiation to directly and efficiently heat the reaction mixture, this method often leads to significantly reduced reaction times, higher yields, and fewer side products compared to conventional heating. beilstein-journals.org

While specific microwave-assisted protocols for the synthesis of this compound are not extensively reported, the technology is well-suited for the synthesis of heterocyclic compounds. beilstein-journals.org It could be applied to either the ring chlorination or the side-chain chlorination steps. For instance, a challenging ring chlorination step that is slow under thermal conditions could potentially be completed in minutes instead of hours. Similarly, the selectivity of the side-chain chlorination might be enhanced by the rapid and uniform heating provided by microwave energy, which can minimize the time the product is exposed to high temperatures, thereby reducing degradation or further reaction.

Multi-Step Conversions and Intermediate Derivatization

Given the challenges in achieving the specific substitution pattern of this compound through a single-step reaction, multi-step synthetic sequences involving the derivatization of intermediates are often necessary. These routes provide greater control over regiochemistry.

One plausible multi-step pathway could be adapted from strategies used for other complex pyridines. orientjchem.org This could involve:

N-oxidation of a starting material like 2,3-lutidine (B1584814) (2,3-dimethylpyridine).

Ring Chlorination of the resulting N-oxide. The presence of the N-oxide group alters the electronic distribution of the pyridine ring, potentially facilitating chlorination at the desired position.

N-deoxygenation to remove the oxide and restore the pyridine ring.

Side-chain Chlorination of the resulting 3-chloro-2-methylpyridine intermediate using a radical initiator to furnish the final product.

Another complex route involves building the chlorinated pyridine from acyclic precursors or through intermediates like 2-alkoxy-5-alkoxymethyl-pyridines, which are then reacted with powerful chlorinating agents such as phosphorus(V) chloride and phosphorus oxychloride to replace the alkoxy groups with chlorine atoms. google.com These multi-step conversions, while more complex, allow for the precise construction of highly substituted pyridine targets through the strategic functionalization and derivatization of intermediates.

Chemical Reactivity and Transformation Studies of 3 Chloro 5 Chloromethyl 2 Methylpyridine

Oxidation and Reduction Reactions of 3-Chloro-5-(chloromethyl)-2-methylpyridine

The substituents on the pyridine (B92270) ring are susceptible to both oxidation and reduction, although the electron-deficient nature of the pyridine ring itself makes it relatively resistant to oxidation.

Oxidation: The primary targets for oxidation are the methyl and chloromethyl groups. The oxidation of the chloromethyl group can lead to the corresponding aldehyde or, with stronger oxidizing agents, the carboxylic acid. The oxidation of chlorinated 3-chloromethyl-pyridines is a known route to prepare chlorinated pyridine-3-carboxylic acids (nicotinic acid derivatives). researchgate.net These carboxylic acids are valuable intermediates in their own right.

Reduction: Reduction reactions can target the pyridine ring or involve the cleavage of the carbon-chlorine bonds (hydrodehalogenation). Catalytic hydrogenation, for example, using a palladium catalyst (Pd/C) and a hydrogen source, could potentially reduce the pyridine ring to a piperidine (B6355638) ring or cleave the C-Cl bonds. The selectivity of such reactions would be highly dependent on the specific catalyst and reaction conditions employed.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The nitrogen atom in the ring is electron-withdrawing, deactivating the ring system towards attack by electrophiles. masterorganicchemistry.com This deactivation is more pronounced than in benzene. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and making the ring even less reactive. masterorganicchemistry.com

For this compound, the situation is compounded by the presence of two additional deactivating, ortho-para directing chloro substituents (relative to the nitrogen) and one weakly activating, ortho-para directing methyl group. The combined electronic effects make the ring highly electron-deficient and thus very unreactive towards electrophiles. Consequently, electrophilic aromatic substitution is not a common or synthetically useful transformation for this compound, often requiring harsh conditions that can lead to decomposition or low yields.

Transition Metal-Catalyzed Coupling Reactions Involving the Halogen Substituents

While the chloromethyl group is the primary site for nucleophilic substitution, the chlorine atom at the 3-position on the pyridine ring is an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The chlorine on the aromatic ring is less reactive than corresponding bromine or iodine atoms in these coupling reactions. However, advances in catalyst design, particularly the development of electron-rich and sterically hindered phosphine (B1218219) ligands, have enabled efficient coupling of aryl chlorides. nih.gov

Common cross-coupling reactions applicable to the 3-chloro position include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl linkage. nih.govmdpi.com

Heck-Mizoroki Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene. mdpi.comumb.edu

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne. umb.edu

Negishi Coupling: Palladium- or nickel-catalyzed coupling with an organozinc reagent. umb.edu

Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent. umb.edu

These reactions offer a regioselective method to functionalize the 3-position of the pyridine ring, leaving the chloromethyl group at the 5-position available for subsequent nucleophilic substitution reactions. This orthogonal reactivity makes this compound a highly strategic building block in multi-step syntheses.

| Coupling Reaction | Reagent Type | Metal Catalyst | Bond Formed |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Palladium (Pd) | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Heck-Mizoroki | Alkene | Palladium (Pd) | C(sp²)-C(sp²) (alkenyl) |

| Sonogashira | Terminal Alkyne | Palladium (Pd) / Copper (Cu) | C(sp²)-C(sp) |

| Negishi | Organozinc (R-ZnX) | Palladium (Pd) or Nickel (Ni) | C(sp²)-C |

| Stille | Organostannane (R-SnR'₃) | Palladium (Pd) | C(sp²)-C |

Derivatization and Functionalization Strategies for 3 Chloro 5 Chloromethyl 2 Methylpyridine Analogues

Synthesis of Pyridine (B92270) Derivatives with Modified Side Chains

The side chains of chloromethylpyridine analogues, particularly the chloromethyl group, are primary sites for synthetic elaboration. The reactivity of this group allows for the introduction of a wide array of functionalities, significantly altering the physicochemical properties of the parent molecule.

The chloromethyl group at the 5-position is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone for introducing diverse functional groups.

One prominent strategy involves the reaction with nitrogen nucleophiles. For instance, the analogue 2-Chloro-5-(chloromethyl)pyridine (B46043) readily reacts with hydrazine to form 2-chloro-5-(hydrazinylmethyl)pyridine researchgate.net. This key intermediate can be further reacted with various aromatic aldehydes to produce a series of hydrazone compounds under mild conditions researchgate.net. This two-step process effectively replaces the chlorine atom with a larger, more complex hydrazone moiety.

Another powerful method for modifying this side chain is through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for example, has been employed to form new carbon-carbon bonds. In a reaction involving the analogue 2-chloro-5-(chloromethyl)pyridine, a palladacycle-catalyzed coupling with phenylboronic acid resulted in the formation of 5-benzyl-2-chloropyridine thieme-connect.de. This demonstrates the replacement of the chloromethyl's chlorine atom with a phenyl group, effectively transforming the side chain thieme-connect.de.

The versatility of the chloromethyl group is further highlighted by its conversion into aminomethyl derivatives. Research on the synthesis of nih.govnih.govtriazolo[4,3-a]pyridine analogues shows that a 3-chloromethyl derivative can undergo nucleophilic displacement with methylamine to yield a methyl- nih.govnih.govtriazolo[4,3-a]pyridin-3-ylmethyl-amine asianpubs.org. This amine can then be acylated with various carboxylic acids to produce a range of amide derivatives asianpubs.org.

Table 1: Examples of Reactions Involving the Chloromethyl Group in Pyridine Analogues

| Starting Material Analogue | Reagent(s) | Product | Reaction Type |

|---|

Beyond the side chain, the pyridine ring itself is a target for functionalization. The electron-poor nature of the pyridine ring, influenced by the nitrogen heteroatom and chloro-substituent, dictates its reactivity towards various reagents researchgate.netrsc.org.

Nucleophilic aromatic substitution (SNAr) is a key strategy for modifying the pyridine core. The introduction of a nitro group, for example, can facilitate the substitution of other groups on the ring. In studies on 2-methyl-3-nitropyridine derivatives containing a halogen at the 5-position, the 3-nitro group was found to be more susceptible to substitution by sulfur nucleophiles (thiols) than the halogen nih.gov. This selective substitution allows for the introduction of thioether functionalities at a specific position on the ring nih.gov.

Direct C-H functionalization offers a more atom-economical approach to modifying the pyridine ring without pre-installed activating groups rsc.org. Late-stage functionalization of complex pyridines can be achieved through a combination of C-H fluorination followed by nucleophilic aromatic substitution of the newly installed fluoride nih.gov. For instance, 3-halopyridines can undergo fluorination selectively at the 2-position. The resulting 2-fluoropyridine is significantly more reactive towards nucleophilic substitution than its 2-chloropyridine counterpart, allowing for the introduction of a wide range of alkoxy, amino, and cyano groups under mild conditions nih.gov.

Furthermore, selective chlorination can be achieved through methods involving ring-opened intermediates. By treating a pyridine with an amine, a Zincke imine intermediate can be formed, which then allows for selective chlorination at the 3-position . Such strategies provide pathways to analogues like 2,3-dichloro-5-methylpyridine (B1314173) from 2-chloro-5-methylpyridine precursors patsnap.com.

Creation of Complex Heterocyclic Systems Utilizing 3-Chloro-5-(chloromethyl)-2-methylpyridine as a Building Block

The inherent reactivity of this compound analogues makes them valuable building blocks for the synthesis of more complex, fused heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclizations that build new rings onto the existing pyridine scaffold.

A prime example is the synthesis of fused triazole systems. Starting from a 2-chloropyridine analogue, reaction with hydrazine hydrate yields a 2-hydrazinopyridine intermediate. This intermediate can then be treated with chloroacetyl chloride and subsequently cyclized with reagents like phosphorus oxychloride to form a 3-chloromethyl- nih.govnih.govtriazolo[4,3-a]pyridine ring system asianpubs.org. This demonstrates the construction of a fused triazole ring onto the pyridine core, using the reactivity at the 2-position. The chloromethyl group on this new heterocyclic system can then be further functionalized as described previously asianpubs.org.

The derivatization of the chloromethyl group can also lead to precursors for further cyclization. As mentioned, reacting 2-Chloro-5-(chloromethyl)pyridine with hydrazine and then aromatic aldehydes yields hydrazones researchgate.net. These hydrazone derivatives are not just final products but can serve as versatile precursors for synthesizing other heterocyclic rings, such as pyrazoles or triazines, through subsequent cyclization reactions. This highlights a modular approach where the initial pyridine analogue acts as a foundational element for constructing diverse and complex molecular architectures.

Structural Elucidation of Novel Analogues

The synthesis of novel analogues necessitates rigorous structural confirmation. A combination of spectroscopic and crystallographic techniques is essential to unequivocally determine the chemical structure, connectivity, and stereochemistry of the newly formed derivatives.

For the characterization of newly synthesized hydrazone derivatives of 2-chloro-5-(chloromethyl)pyridine, a suite of spectroscopic methods including Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and mass spectrometry are employed to confirm their structures researchgate.net.

Table 2: Selected Crystallographic Data for the Analogue 2-Chloro-5-(chloromethyl)pyridine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

| Z (molecules/unit cell) | 4 |

This crystallographic data provides a solid foundation for understanding the structural parameters of this class of compounds and serves as a reference point for the structural analysis of newly synthesized derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies for this compound

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that experimental spectroscopic and analytical data for the specific chemical compound This compound is not available. While data exists for various isomers, such as 2-Chloro-5-(chloromethyl)pyridine, the strict requirement for scientific accuracy and the focus solely on the requested compound, this compound, prevents the generation of the article as outlined.

The creation of scientifically accurate data tables and detailed research findings for the specified spectroscopic techniques requires access to peer-reviewed studies or spectral database entries for this exact molecule. Without such source material, any attempt to provide the requested information would be speculative and would not meet the required standards of accuracy and authoritativeness.

Therefore, the detailed sections on Nuclear Magnetic Resonance (NMR) Spectroscopy and Vibrational Spectroscopy for this compound cannot be provided at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Chloro 5 Chloromethyl 2 Methylpyridine

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 3-Chloro-5-(chloromethyl)-2-methylpyridine through fragmentation analysis. Both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques used for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the analysis of pyridine (B92270) derivatives. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method is particularly useful for identifying and quantifying compounds in complex mixtures.

For related chloromethylpyridine derivatives, LC-MS/MS methods have been developed and validated for trace analysis, demonstrating the capability to quantify impurities at levels as low as 0.3 ppm nih.govresearchgate.net. In a typical LC-MS/MS analysis, the compound is first separated on a chromatographic column, such as a Hypersil BDS C18 column, using a suitable mobile phase nih.govresearchgate.net. Following separation, the analyte is ionized, commonly using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer.

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Chloromethylpyridine Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography Column | Hypersil BDS C18 (50 mm × 4.6 mm, 3 μm) nih.govresearchgate.net |

| Mobile Phase | Buffer-acetonitrile mixture (e.g., 79:21, v/v) nih.govresearchgate.net |

| Buffer | 10 mM Ammonium Acetate nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min nih.govresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like chloromethylpyridine derivatives. In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer.

For the related isomer, 2-Chloro-5-(chloromethyl)pyridine (B46043), GC-MS analysis provides key data on its fragmentation pattern nih.gov. The mass spectrum is characterized by a top peak at an m/z of 126, a second highest peak at m/z 128, and a third highest at m/z 161 nih.gov. This pattern is indicative of the isotopic distribution of chlorine and specific fragmentation pathways of the molecule. The molecular ion peak confirms the molecular weight of 162.01 g/mol nih.gov. Such fragmentation data is crucial for the structural confirmation and identification of the compound.

Table 2: GC-MS Fragmentation Data for 2-Chloro-5-(chloromethyl)pyridine

| Feature | m/z Value |

|---|---|

| Top Peak | 126 nih.gov |

| 2nd Highest Peak | 128 nih.gov |

| 3rd Highest Peak | 161 nih.gov |

| Molecular Ion (M+) | ~162 nih.gov |

X-ray Diffraction (XRD) for Crystalline Structure Determination

While the specific crystal structure of this compound is not publicly documented, detailed XRD analysis has been performed on its isomer, 2-Chloro-5-(chloromethyl)pyridine nih.govchemicalbook.com. The study revealed that this compound crystallizes in a monoclinic system nih.gov. The molecule is nearly planar, and in the crystal lattice, molecules are linked into dimers through intermolecular C-H···N hydrogen bonds nih.govchemicalbook.com. The collection of such data is performed using a diffractometer, and the structure is solved and refined using specialized software nih.gov.

Table 3: Crystal Data and Structure Refinement for 2-Chloro-5-(chloromethyl)pyridine

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₅Cl₂N nih.gov |

| Formula Weight (Mr) | 162.01 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) nih.gov |

| b (Å) | 10.322 (2) nih.gov |

| c (Å) | 16.891 (3) nih.gov |

| β (°) | 95.95 (3) nih.gov |

| Volume (V) (ų) | 707.0 (2) nih.gov |

| Z | 4 nih.gov |

| Radiation | Mo Kα nih.gov |

| Temperature (K) | 293 nih.gov |

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for assessing the purity of chemical compounds by separating them from potential impurities. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used for this purpose.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and versatile method for qualitative purity analysis. It can be used to monitor the progress of reactions and to quickly check the purity of a sample. A spot of the compound solution is applied to a TLC plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a suitable mobile phase. The purity is assessed by the presence of a single spot.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for the quantitative determination of purity. The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then separated on a column packed with a stationary phase, and the components are detected as they elute. The purity is calculated from the relative peak area of the main component in the chromatogram. For pyridine derivatives, reversed-phase columns like C18 are often employed lgcstandards.com. Commercial grades of the related 2-Chloro-5-(chloromethyl)pyridine are often specified with a purity of >95% as determined by HPLC lgcstandards.com.

Table 4: Common Chromatographic Techniques for Purity Assessment

| Technique | Principle | Typical Application |

|---|---|---|

| TLC | Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase. | Rapid purity checks, reaction monitoring. |

| HPLC | High-resolution separation in a packed column based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | Accurate quantitative purity determination. |

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Chloromethyl 2 Methylpyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Chloro-5-(chloromethyl)-2-methylpyridine, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be employed to determine its optimized molecular geometry. sigmaaldrich.com These calculations would yield precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule in its ground state.

The results would offer insights into the planarity of the pyridine (B92270) ring and the orientation of its substituents. A comparison between the calculated geometric parameters and experimental data, if available from techniques like X-ray crystallography, would serve to validate the chosen theoretical model. mdpi.com

Prediction of Reactivity and Reaction Pathways

Computational methods are instrumental in predicting how and where a molecule is likely to react.

Transition State Modeling and Activation Energy Barriers

To understand the kinetics of reactions involving this compound, researchers would model the transition states of its potential reaction pathways. During a chemical reaction, molecules pass through a high-energy transition state, a fleeting point of no return from which the reaction proceeds. researchgate.net By calculating the structure and energy of these transition states, it is possible to determine the activation energy barrier. A lower activation energy implies a faster reaction rate. For instance, in a nucleophilic substitution reaction at the chloromethyl group, transition state modeling could elucidate the reaction mechanism and predict its feasibility. nih.gov

Identification of Nucleophilic and Electrophilic Sites (e.g., Fukui Indices)

To predict the reactivity of different atomic sites within the molecule, Fukui functions and indices would be calculated. These descriptors are derived from conceptual DFT and help identify the sites most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function, ƒ(r), indicates the change in electron density at a point r when the number of electrons in the molecule changes. The condensed Fukui indices would pinpoint which atoms are most likely to accept electrons (electrophilic attack) or donate electrons (nucleophilic attack). nih.gov This analysis would be crucial for predicting the regioselectivity of its reactions.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) Analysis)

A molecule's electronic properties govern its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a large gap suggests high stability and low reactivity. mdpi.com Analysis of the spatial distribution of these orbitals would show where the molecule is most likely to interact with other species.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the electronegative nitrogen and chlorine atoms as potential sites for interaction with electrophiles.

Molecular Dynamics Simulations to Understand Conformation and Interactions

While quantum mechanical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents or biological macromolecules. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms over a series of small time steps. This would provide a dynamic picture of how the molecule moves, rotates, and interacts with its surroundings, offering insights into its solubility, conformational preferences, and potential binding modes with a biological target.

Strategic Applications of 3 Chloro 5 Chloromethyl 2 Methylpyridine in Chemical Synthesis

Role as an Intermediate in Agrochemical Development

The primary and most significant application of 3-Chloro-5-(chloromethyl)-2-methylpyridine is in the agrochemical industry, where it serves as a crucial precursor for both herbicides and a major class of insecticides. chemicalbook.comgoogle.com

This compound is an essential intermediate in the manufacturing pathway of certain herbicides. chemicalbook.com It is utilized in the synthesis of 2-chloro-5-trichloromethylpyridine, which is a key component in the production of herbicidal compounds. epo.orggoogle.com One notable example is its role in the synthesis of fluazifop-butyl, a post-emergence herbicide effective against grass weeds in broad-leaved crops. epo.orggoogle.com The synthesis pathway involves the further chlorination of this compound to create the necessary trichloromethyl derivative. epo.org

The compound is a cornerstone in the synthesis of neonicotinoid insecticides, one of the most widely used classes of insecticides globally. chemicalbook.com It is the shared key intermediate for numerous high-volume agricultural chemicals. chemicalbook.com Its structure forms the chloropyridinylmethyl backbone characteristic of many neonicotinoids, which are valued for their high efficacy against piercing-sucking insects. google.com

Key neonicotinoid insecticides synthesized from this intermediate include:

Imidacloprid (B1192907): One of the first and most commercially successful neonicotinoids. chemicalbook.com

Acetamiprid: A broad-spectrum insecticide used on a variety of crops. chemicalbook.comchemicalbook.com

Thiacloprid: Another widely used neonicotinoid in crop protection. chemicalbook.com

Nitenpyram: An insecticide used in both agriculture and veterinary medicine. chemicalbook.com

The synthesis of these products relies on the reactivity of the chloromethyl group on the pyridine (B92270) ring, allowing for the construction of the more complex molecules required for insecticidal activity. google.com

| Insecticide Name | Chemical Class | Primary Use | Reference |

|---|---|---|---|

| Imidacloprid | Neonicotinoid | Crop protection against sucking insects | chemicalbook.com |

| Acetamiprid | Neonicotinoid | Broad-spectrum crop protection | chemicalbook.comchemicalbook.com |

| Thiacloprid | Neonicotinoid | Crop protection | chemicalbook.com |

| Nitenpyram | Neonicotinoid | Agriculture and veterinary pest control | chemicalbook.com |

Building Block in Heterocyclic Compound Synthesis

Beyond its established role in agrochemicals, this compound is a versatile building block for creating a wider array of heterocyclic compounds. asianpubs.org Its two reactive chlorine sites allow for various chemical transformations, including nucleophilic substitution reactions. smolecule.com

Recent research has demonstrated its utility in synthesizing novel bioactive derivatives with potential applications in medicine. asianpubs.orgresearchgate.net For example, it can be converted to the key intermediate 2-chloro-5-(hydrazinylmethyl)pyridine. asianpubs.orgresearchgate.net This intermediate is then reacted with various aromatic aldehydes under mild conditions to form a library of new hydrazone compounds. asianpubs.orgresearchgate.net Preliminary studies on these resulting heterocyclic molecules have indicated promising biological activities, including potential antimicrobial and anti-malarial effects, suggesting their utility in drug development. asianpubs.org

Use in Fundamental Chemical and Biological Research

No information was found in the search results concerning the use of this compound as a tool for the investigation of enzyme mechanisms.

Probes for Biological Pathways

The strategic functionalization of heterocyclic compounds is a cornerstone in the development of molecular probes for the elucidation of complex biological pathways. While direct and extensive research on the application of this compound specifically as a probe for biological pathways is not widely documented in publicly available literature, the structural alerts and reactivity of the closely related isomer, 2-chloro-5-(chloromethyl)pyridine (B46043), provide a strong basis for its potential in this area of chemical biology. The presence of a reactive chloromethyl group on the pyridine ring is a key feature that enables its derivatization into a variety of probes.

The core principle behind a chemical probe is its ability to interact with a biological target in a specific manner, thereby allowing for the visualization, quantification, or perturbation of a biological process. The chloromethylpyridine scaffold can be envisioned as a versatile building block for the synthesis of such probes. The chlorine atom on the methyl group serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.

One area of application is in the development of fluorescent probes for bioimaging. For instance, novel push-pull fluorophores based on CF₃-substituted pyridine have been synthesized and shown to be promising for imaging lipid droplets within cells. nih.gov These probes typically consist of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. The pyridine ring can act as part of this conjugated system, and the chloromethyl group provides a site for the introduction of moieties that can modulate the photophysical properties of the resulting molecule or direct it to specific subcellular compartments. nih.gov

Furthermore, the synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine highlights its utility as a starting material for molecules with biological activity. researchgate.net Although the primary goal of such studies may be the development of therapeutic agents, the methodologies employed can be adapted for the creation of chemical probes. For example, by attaching a fluorescent dye to a bioactive molecule derived from chloromethylpyridine, researchers can create a probe to visualize the molecule's distribution and target engagement within a cell.

The table below outlines the potential derivatization of this compound for the synthesis of biological probes, based on the reactivity of its functional groups and analogies with related compounds.

| Probe Type | Reporter Group | Potential Biological Application | Attachment Site |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine, BODIPY) | Live-cell imaging, tracking of biological molecules | Chloromethyl group |

| Affinity-Based Probe | Biotin, Desthiobiotin | Identification of protein binding partners (pull-down assays) | Chloromethyl group |

| Photoaffinity Label | Photoreactive group (e.g., Azide, Diazirine) | Covalent labeling and identification of target proteins | Chloromethyl group |

| Activity-Based Probe | Warhead for specific enzyme classes | Profiling enzyme activity in complex biological samples | Chloromethyl group |

Detailed research findings on the direct use of this compound for these applications are yet to be broadly published. However, the chemical precedent set by its isomers and other substituted pyridines strongly suggests its potential as a valuable scaffold in the design and synthesis of novel probes for the investigation of biological pathways. nih.govresearchgate.net

Process Development and Green Chemistry Aspects in the Manufacturing of 3 Chloro 5 Chloromethyl 2 Methylpyridine

Optimization of Industrial Synthetic Routes

Several synthetic routes for CCMP have been developed, including those starting from 3-methylpyridine (B133936) (also known as 3-picoline) and cyclization routes. patsnap.comgoogle.com The optimization of these routes is critical for economic viability and involves enhancing reaction conditions to maximize the output of the desired product while reducing the formation of impurities.

The efficiency of CCMP synthesis is heavily dependent on maximizing product yield and the selectivity of the chlorination steps. Various methodologies have been developed to achieve this, moving from traditional chlorination, which often produces a mixture of products, to more controlled and selective processes. google.com

One approach involves a vapor-phase catalytic reaction where 3-methylpyridine is reacted with chlorine over a supported palladium chloride catalyst. patsnap.com This one-step method can achieve a molar yield of approximately 50-52%. patsnap.com Process parameters such as gas flow rates are crucial; for instance, adjusting the nitrogen carrier gas flow rate has been shown to increase the yield. patsnap.com

A liquid-phase chlorination method offers higher yields by controlling the reaction pH. By adding an acid buffering agent to maintain the pH between 4 and 5, the formation of by-products is suppressed, allowing the target product yield to reach about 90%. google.com

Another high-yield method involves the chlorination of 2-chloro-5-methylpyridine. A thermal chlorination process conducted at 115-120°C can achieve a yield of 93.5%. echemi.com Alternatively, using trichloroisocyanuric acid as the chlorinating agent in a solvent-free process at high temperatures (80-200°C) also provides a high-yield route to CCMP. chemicalbook.com

The cyclization route , which avoids direct chlorination of the pyridine (B92270) ring, is noted for its high synthesis yield and product purity, which can reach 95% or more. google.com For example, reacting 2-chloro-2-chloromethyl-4-cyanobutanal with solid phosgene in toluene can produce CCMP with a 97% yield. echemi.com

| Synthetic Method | Key Reagents/Catalyst | Reported Yield | Reference |

|---|---|---|---|

| Liquid-Phase Chlorination | 3-methylpyridine, Chlorine, Acid Buffer | ~90% | google.com |

| Cyclization Route | 2-chloro-2-chloromethyl-4-cyanobutanal, Phosgene | 97% | echemi.com |

| Thermal Chlorination | 2-chloro-5-methylpyridine, Chlorine | 93.5% | echemi.com |

| Vapor-Phase Catalytic Chlorination | 3-methylpyridine, Chlorine, PdCl₂ Catalyst | 50-52% | patsnap.com |

Several strategies have been implemented to improve selectivity and reduce unwanted side reactions:

pH Control: In liquid-phase chlorination, maintaining a pH of 4-5 with a buffer solution significantly decreases the generation of by-products. google.com

Cyclization Routes: Building the pyridine ring from acyclic precursors, such as in the cyclopentadiene-acrolein route, directly prepares CCMP and avoids the chlorination steps that produce polychlorinated impurities. google.com

Process Control: In thermal chlorination, the reaction can be stopped once the concentration of the primary by-product, 2-chloro-5-dichloromethylpyridine, reaches a low threshold (e.g., <3 wt%), ensuring high product purity. echemi.com

| By-Product | Mitigation Strategy | Synthetic Route | Reference |

|---|---|---|---|

| 2-chloro-5-dichloromethylpyridine | Controlling reaction time and temperature. | Thermal Chlorination | echemi.com |

| 2-chloro-5-trichloromethylpyridine | Stopping chlorination before completion. | Direct Chlorination | google.com |

| Various Polychlorinated Pyridines | Maintaining reaction pH between 4-5. | Liquid-Phase Chlorination | google.com |

| Chlorination By-products | Use of a cyclization reaction instead of direct chlorination. | Cyclopentadiene-Acrolein Route | google.com |

Green Chemistry Metrics and Evaluation

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The evaluation of a manufacturing process's "greenness" can be quantified using several metrics.

Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. An ideal reaction has a 100% atom economy, meaning no atoms are wasted as by-products. Synthetic routes involving addition or rearrangement reactions tend to have high atom economies, while those involving eliminations or substitutions are inherently less efficient. For CCMP synthesis, cyclization routes that construct the molecule directly can be designed for higher atom economy compared to substitution-based chlorination routes that generate by-products like hydrogen chloride.

Reaction Mass Efficiency (RME) provides a more practical measure by taking into account the reaction yield and the stoichiometry of the reactants. It is calculated as the mass of the isolated product divided by the total mass of reactants used. Routes with high yields and minimal by-product formation, such as the buffered liquid-phase chlorination or controlled thermal chlorination, will demonstrate a higher RME, reflecting a more efficient use of materials.

The E-Factor (Environmental Factor) is a key green chemistry metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste (solvents, reagents, by-products) divided by the mass of the final product. A lower E-Factor indicates a greener, more sustainable process.

Several synthetic routes for CCMP present challenges related to waste generation:

The cyclopentadiene method, while high-yielding, can require large volumes of solvents like N,N-dimethylformamide (DMF) and produce significant amounts of high-concentration wastewater that is difficult to treat. google.comgoogle.com

Traditional chlorination processes often require neutralization and water washing steps, generating acidic wastewater and tail gas. chemicalbook.com

Strategies to reduce waste and lower the E-Factor include:

Solvent-Free Reactions: Using reagents like trichloroisocyanuric acid allows for the chlorination of 2-chloro-5-methylpyridine without a solvent, which omits the need for subsequent neutralization and washing steps, thereby avoiding the generation of wastewater. chemicalbook.com

Wastewater Treatment: For routes that do generate wastewater, advanced treatment processes are being developed. This includes crystallizing and recovering valuable materials like trisodium phosphate from the waste stream, followed by catalytic wet oxidation to remove toxic organic pollutants, allowing water to be reused in production. patsnap.com

Safety and Environmental Considerations in Large-Scale Production

Scaling up chemical synthesis from the laboratory to industrial production requires a critical evaluation of safety and environmental risks. The use of hazardous reagents like chlorine gas and chlorinating agents such as thionyl chloride and phosgene necessitates robust safety protocols. patsnap.comepo.org

A key aspect of process safety is understanding reagent and solvent compatibility. For instance, while thionyl chloride is an effective chlorinating agent, its use with certain solvents can be hazardous. Reaction calorimetry studies on related processes have shown that using thionyl chloride in methyl tert-butyl ether (MTBE) is particularly dangerous on a large scale due to solvent decomposition and the subsequent release of large volumes of flammable isobutylene gas. researchgate.net Identifying safer solvent systems, such as toluene, is crucial for developing an environmentally acceptable and scalable process. researchgate.net

Table of Mentioned Chemical Compounds

| Chemical Name | Other Names |

| 2-Chloro-5-(chloromethyl)pyridine | CCMP |

| 3-methylpyridine | 3-picoline, beta-picoline |

| 2-chloro-5-methylpyridine | |

| 2-chloro-5-dichloromethylpyridine | |

| 2-chloro-5-trichloromethylpyridine | |

| 2-chloro-2-chloromethyl-4-cyanobutanal | |

| Chlorine | Chlorine gas |

| Palladium chloride | PdCl₂ |

| Phosgene | |

| Thionyl chloride | |

| Trichloroisocyanuric acid | |

| N,N-dimethylformamide | DMF |

| Toluene | |

| Methyl tert-butyl ether | MTBE |

| Cyclopentadiene | |

| Acrolein | |

| Hydrogen chloride | |

| Trisodium phosphate | |

| Isobutylene |

Advances in Catalytic Processes for Sustainable Synthesis

The industrial production of 3-Chloro-5-(chloromethyl)-2-methylpyridine, a key intermediate for neonicotinoid insecticides, has traditionally involved methods with significant environmental drawbacks, such as long reaction routes, high production costs, and the generation of substantial waste. patsnap.com In response, significant research has focused on developing advanced catalytic processes that align with the principles of green chemistry, aiming for higher efficiency, selectivity, and improved environmental profiles.

A notable advancement is the move towards catalytic gas-phase chlorination. One patented method describes a one-step reaction where 3-methylpyridine is vaporized, mixed with chlorine and nitrogen as a carrier gas, and then passed through a tubular reactor containing a supported palladium chloride catalyst. patsnap.com This process demonstrates a move towards continuous manufacturing, which can offer better control and efficiency compared to batch processes.

Another approach focuses on replacing hazardous reagents with safer alternatives. For instance, the use of trichloroisocyanuric acid as a chlorinating agent for 2-chloro-5-methyl pyridine offers a significant safety improvement over the use of highly dangerous chlorine gas. chemicalbook.com This method not only avoids the need for a solvent but also simplifies the downstream processing by eliminating the neutralization and water washing steps, thereby preventing the generation of wastewater and acidic off-gas. chemicalbook.com

The development of novel catalytic systems is also a key area of research. One process employs a special catalyst for the direct chlorination of 3-methylpyridine in an air-lift loop reactor, which is reported to have high reaction selectivity and stable product quality. scispace.com Furthermore, the use of microchannel reactors for the chlorination of 2-chloro-5-methyl pyridine with chlorine gas represents a process intensification strategy, offering enhanced heat and mass transfer, which can lead to better yields and safer operation. scispace.com

Synergistic catalysis, involving a chlorination reagent and a Lewis acid catalyst, has been explored for the selective synthesis of the target molecule from 5-methyl-3,4-dihydropyridine-2(1H)-one and chlorine. patsnap.com This method aims to provide a low-cost and selective route to the desired product. patsnap.com While not directly for the synthesis of this compound, research into related compounds has highlighted the use of catalysts like tungsten hexachloride (WCl6) for the chlorination of the pyridine ring, indicating a broader exploration of metal-based catalysts for these transformations. researchgate.netasianpubs.org

These advancements in catalytic processes underscore a clear trend towards more sustainable and environmentally conscious manufacturing of this compound. The focus on catalyst efficiency, reagent safety, and process intensification contributes significantly to reducing the environmental footprint of this important chemical intermediate.

Table 1: Comparison of Catalytic Methods for Sustainable Synthesis

| Catalytic System | Starting Material | Chlorinating Agent | Key Features | Reference |

|---|---|---|---|---|

| Supported Palladium Chloride (PdCl₂/Al₂O₃) | 3-Methylpyridine | Chlorine | Gas-phase, one-step reaction in a tubular reactor. | patsnap.com |

| Not specified | 3-Methylpyridine | Chlorine | Liquid-phase reaction in an air-lift loop reactor; high selectivity. | scispace.com |

| Chemical Initiator or Light Source | 2-Chloro-5-methyl pyridine | Trichloroisocyanuric Acid | Avoids solvents and aqueous workup, preventing waste generation. | chemicalbook.com |

| Lewis Acid Catalyst | 5-methyl-3,4-dihydropyridine-2(1H)-one | Chlorine | Synergistic catalysis for selective synthesis. | patsnap.com |

| Tungsten Hexachloride (WCl₆) | 2-chloro-5-(trichloromethyl) pyridine | Chlorine | Catalyzes chlorination on the pyridine ring for derivative synthesis. | researchgate.netasianpubs.org |

Q & A

Q. What are the common synthetic routes for 3-chloro-5-(chloromethyl)-2-methylpyridine, and what parameters critically influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or halogenation of pyridine derivatives. Key steps include:

- Chlorination: Reacting 2-methylpyridine derivatives with chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled temperatures (50–80°C) to introduce chlorine at the 3-position .

- Chloromethylation: Introducing the chloromethyl group at the 5-position using formaldehyde and HCl in the presence of Lewis catalysts (e.g., ZnCl2) .

Critical Parameters: - Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature Control: Excessive heat (>100°C) may lead to side reactions like dechlorination .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the product from isomers (e.g., 2-chloro-5-(chloromethyl)-3-methylpyridine) .

Q. How does the position of the chloromethyl group influence the reactivity of this compound?

Methodological Answer: The chloromethyl group at the 5-position increases electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) and cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with isomers (e.g., 2-chloro-5-(chloromethyl)-3-methylpyridine) show:

- Steric Effects: The 5-position minimizes steric hindrance from the adjacent methyl group, favoring substitution at the chloromethyl site .

- Electronic Effects: The electron-withdrawing chlorine at the 3-position stabilizes intermediates during SN2 reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during functionalization of this compound?

Methodological Answer: Byproduct formation (e.g., dechlorinated or dimerized products) can be mitigated via:

- Low-Temperature Reactions: Conduct substitutions at 0–25°C to reduce thermal degradation .

- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh3)4) improve selectivity in cross-coupling reactions, suppressing homocoupling .

- In Situ Monitoring: Use HPLC or <sup>19</sup>F NMR to track reaction progress and adjust stoichiometry dynamically .

Q. What mechanistic insights explain contradictory biological activity data among derivatives of this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive derivatives) arise from:

- Substituent Electronic Profiles: Electron-donating groups (e.g., -NH2) at the chloromethyl site reduce electrophilicity, diminishing interactions with biological targets .

- Steric Accessibility: Bulky substituents hinder binding to enzyme active sites, as observed in molecular docking studies .

Validation Approach: - SAR Studies: Systematically modify substituents and correlate with activity using regression models.

- Crystallography: Resolve ligand-target complexes (e.g., via X-ray) to identify critical binding motifs .

Q. What challenges arise in spectroscopic characterization of this compound, and how are they resolved?

Methodological Answer: Key challenges include:

- Signal Overlap in <sup>1</sup>H NMR: The methyl (2-position) and chloromethyl (5-position) protons often resonate near δ 2.5–3.0. Resolution requires high-field NMR (≥500 MHz) or deuterated solvents (e.g., DMSO-d6) .

- Crystallization Difficulties: The compound’s low melting point and hygroscopicity complicate single-crystal growth. Use slow evaporation in anhydrous ether/hexane mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.